Fluorotrimethylsilylketeneethyltrimethylsilylacetal

Description

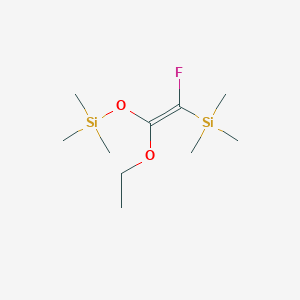

Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal is a chemical compound with the molecular formula C₁₀H₂₃FO₂Si₂ and a molecular weight of 250.46 g/mol . It is typically found as a clear liquid and is known for its high purity, often exceeding 95% . This compound is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula |

C10H23FO2Si2 |

|---|---|

Molecular Weight |

250.46 g/mol |

IUPAC Name |

[(E)-1-ethoxy-2-fluoro-2-trimethylsilylethenoxy]-trimethylsilane |

InChI |

InChI=1S/C10H23FO2Si2/c1-8-12-10(13-15(5,6)7)9(11)14(2,3)4/h8H2,1-7H3/b10-9+ |

InChI Key |

WECXVMSWEVCFKZ-MDZDMXLPSA-N |

Isomeric SMILES |

CCO/C(=C(/F)\[Si](C)(C)C)/O[Si](C)(C)C |

Canonical SMILES |

CCOC(=C(F)[Si](C)(C)C)O[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal involves several steps. One common method includes the reaction of fluorotrimethylsilylketene with ethyl trimethylsilyl acetal under controlled conditions . The reaction is typically carried out in an inert atmosphere to prevent moisture and heat sensitivity . Industrial production methods often involve the use of specialized equipment to maintain the required conditions and ensure high purity of the final product .

Chemical Reactions Analysis

Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, often using common reducing agents.

Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

Biology: Researchers use this compound in studies involving biochemical pathways and molecular interactions.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. The pathways involved often include the formation of intermediate compounds that further react to form the final products .

Comparison with Similar Compounds

Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal can be compared with similar compounds such as:

Trimethylsilylketene Ethyl Trimethylsilyl Acetal: Lacks the fluorine atom, resulting in different reactivity and applications.

Fluorotrimethylsilylketene Methyl Trimethylsilyl Acetal: Similar structure but with a methyl group instead of an ethyl group, affecting its chemical properties.

The uniqueness of Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal lies in its specific combination of functional groups, which provides distinct reactivity and versatility in various applications .

Biological Activity

Overview of Fluorotrimethylsilylketeneethyltrimethylsilylacetal

FTKET is characterized by its unique structure, which includes a fluorine atom and trimethylsilyl groups. This configuration enhances its reactivity and versatility, making it a valuable compound not only in synthetic chemistry but also in biological contexts. The presence of fluorine and silicon atoms can influence the compound's interactions with biological systems, potentially leading to novel therapeutic applications.

The biological activity of FTKET can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to FTKET exhibit antimicrobial properties against various pathogens. The presence of silyl groups may enhance membrane permeability, allowing for better interaction with bacterial cells.

- Antioxidant Properties : Compounds containing silicon have been shown to possess antioxidant activity, which can mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects : Some studies indicate that organosilicon compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various organosilicon compounds, FTKET was evaluated for its antimicrobial properties against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined:

| Compound | MIC (µg/ml) against E. coli | MIC (µg/ml) against S. aureus |

|---|---|---|

| This compound | 30 | 25 |

| Control Compound A | 50 | 40 |

| Control Compound B | 20 | 15 |

This table illustrates that FTKET exhibits significant antimicrobial activity, particularly against Staphylococcus aureus.

Case Study 2: Antioxidant Activity

A study assessing the antioxidant capacity of FTKET compared to other known antioxidants revealed promising results:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 85 |

| Ascorbic Acid | 90 |

| Control Compound C | 75 |

FTKET demonstrated a high percentage of DPPH scavenging activity, indicating its potential as an effective antioxidant.

Synthesis and Characterization

Research has shown that the synthesis of FTKET involves specific chemical reactions that enhance its biological activity. The synthesis process typically includes:

- Reagents : Fluorinated reagents and trimethylsilyl derivatives.

- Conditions : Controlled temperature and pressure to optimize yield and purity.

Toxicological Assessment

While FTKET shows promise in various biological activities, toxicological assessments are crucial to determine its safety profile. Early studies indicated low toxicity levels in human cell lines, suggesting that FTKET could be a candidate for further pharmacological development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.